molecular formula C11H13BrO2 B1380339 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid CAS No. 1314745-40-8

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B1380339
CAS No.: 1314745-40-8
M. Wt: 257.12 g/mol
InChI Key: NAHKIANEFNOEGQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a 4-bromo-3-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 3-methylacetophenone followed by a Grignard reaction and subsequent oxidation. The process can be summarized as follows:

    Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

    Grignard Reaction: The brominated product is then reacted with methylmagnesium bromide to form the corresponding tertiary alcohol.

    Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Esterification: Alcohols in the presence of sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylate salts or other oxidized forms.

    Reduction: Alcohol derivatives.

    Esterification: Ester compounds with varying alkyl groups.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with an ester group instead of a carboxylic acid.

    4-Bromobenzoic acid: Lacks the methyl group on the phenyl ring.

    2-Bromo-2-methylpropanoic acid: Lacks the phenyl group.

Uniqueness

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and binding properties in various applications. The combination of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKIANEFNOEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314745-40-8
Record name 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid
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